2-acetamido-3-phenylprop-2-enoic acid
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Overview
Description
Mechanism of Action
Target of Action
It is structurally similar to cinnamic acid , which is known to interact with various enzymes and proteins in the body
Mode of Action
Based on its structural similarity to cinnamic acid, it may interact with its targets in a similar manner . Cinnamic acid is known to bind to enzymes and proteins, altering their function and leading to various downstream effects .
Biochemical Pathways
Cinnamic acid, a structurally similar compound, is a central intermediate in the biosynthesis of a myriad of natural products including lignols, flavonoids, isoflavonoids, coumarins, aurones, stilbenes, catechin, and phenylpropanoids
Result of Action
Cinnamic acid and its derivatives have shown a broad spectrum of antibacterial, antifungal, and antiparasitic abilities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetamido-3-phenylprop-2-enoic acid typically involves the condensation of benzaldehyde with acetamide in the presence of a base, followed by oxidation. One common method is the Perkin reaction, where benzaldehyde reacts with acetamide in the presence of an alkali to form the desired product. The reaction conditions often include heating the mixture to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to obtain high-quality compounds.
Chemical Reactions Analysis
Types of Reactions
2-acetamido-3-phenylprop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bond in the compound to a single bond, forming saturated derivatives.
Substitution: The acetamido group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or alcohols can react with the acetamido group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce saturated amides. Substitution reactions can lead to a variety of substituted amides or esters.
Scientific Research Applications
2-acetamido-3-phenylprop-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of various industrial compounds.
Comparison with Similar Compounds
Similar Compounds
Cinnamic Acid: The parent compound of 2-acetamido-3-phenylprop-2-enoic acid, characterized by the absence of the acetamido group.
Phenylacetic Acid: Similar in structure but lacks the double bond and acetamido group.
Phenylpropanoic Acid: Similar to phenylacetic acid but with an additional carbon in the side chain.
Uniqueness
This compound is unique due to the presence of both the acetamido group and the phenylprop-2-enoic acid structure. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
55065-02-6 |
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Molecular Formula |
C11H11NO3 |
Molecular Weight |
205.2 |
Purity |
95 |
Origin of Product |
United States |
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